1,4-Dioxane-2,3-diol

Catalog No.
S1547133
CAS No.
4845-50-5
M.F
C4H8O4
M. Wt
120.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Dioxane-2,3-diol

CAS Number

4845-50-5

Product Name

1,4-Dioxane-2,3-diol

IUPAC Name

1,4-dioxane-2,3-diol

Molecular Formula

C4H8O4

Molecular Weight

120.1 g/mol

InChI

InChI=1S/C4H8O4/c5-3-4(6)8-2-1-7-3/h3-6H,1-2H2

InChI Key

YLVACWCCJCZITJ-UHFFFAOYSA-N

SMILES

C1COC(C(O1)O)O

Canonical SMILES

C1COC(C(O1)O)O

Precursor for Organic Synthesis:

,4-Dioxane-2,3-diol can be used as a starting material for the synthesis of other valuable organic compounds. Its six-membered ring structure with two hydroxyl groups can be manipulated through various chemical reactions to generate diverse functional groups and complex molecules.

For example, research has shown its utility as a precursor for the synthesis of 2,3-dimethylene-1,4-dioxane, a key intermediate for the production of biologically important materials like 3,4-ethylenedioxythiophene (EDOT) used in organic electronics [].

Potential Pharmaceutical Applications:

Limited studies have explored the potential therapeutic applications of 1,4-Dioxane-2,3-diol. Some research suggests its derivatives might exhibit anti-inflammatory or anti-tumor properties, but further investigation is needed to understand its potential benefits and safety profile [].

Research into Environmental Remediation:

Recent studies have investigated the potential use of 1,4-Dioxane-2,3-diol in degrading environmental pollutants. Research suggests it might act as a substrate for specific enzymes, leading to the breakdown of certain contaminants []. However, further research is needed to determine its effectiveness and practical applications in environmental remediation.

1,4-Dioxane-2,3-diol, also known as trans-2,3-dihydroxy-1,4-dioxane or glyoxal monoethylene acetal, is a small organic molecule with the chemical formula C₄H₈O₄. It is a colorless, crystalline solid at room temperature [].

This compound holds significance in scientific research due to its unique chemical properties. Its diol functional groups (two hydroxyl groups) make it a potential building block for various organic syntheses []. Additionally, its cyclic structure with oxygen atoms offers interesting possibilities for studies in coordination chemistry and material science.


Molecular Structure Analysis

1,4-Dioxane-2,3-diol possesses a six-membered ring structure with four carbon atoms and two oxygen atoms. The two hydroxyl groups are located on adjacent carbon atoms (carbons 2 and 3) within the ring. This arrangement creates a geminal diol configuration [].

Here are some key features and notable aspects of its structure:

  • Cyclic Structure: The ring structure provides stability and influences the reactivity of the molecule.
  • Geminal Diol: The presence of two hydroxyl groups on adjacent carbons makes it a potential chelating agent, able to bind to metal ions with both oxygen atoms.
  • Hydrogen Bonding: The hydroxyl groups can participate in hydrogen bonding, which can influence its solubility and interactions with other molecules.

Chemical Reactions Analysis

Synthesis:

1,4-Dioxane-2,3-diol can be synthesized from various starting materials. A common method involves the reaction of glyoxal with ethylene glycol in the presence of an acid catalyst [].

C2H2O2 (glyoxal) + C2H6O2 (ethylene glycol) -> C4H8O4 (1,4-Dioxane-2,3-diol) + H2O (water)

Other Reactions:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Etherification: Reaction with alkyl halides to form ethers.
  • Oxidation: Conversion of the hydroxyl groups to carbonyl groups (aldehydes or ketones).

XLogP3

-1.3

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (88.89%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4845-50-5

General Manufacturing Information

Paper manufacturing
1,4-Dioxane-2,3-diol: ACTIVE

Dates

Modify: 2023-08-15

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